N-(3,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-(3,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040632-47-0
VCID: VC11953833
InChI: InChI=1S/C23H21N3O2S2/c1-14-9-10-17(11-15(14)2)24-19(27)13-30-23-25-20-18(16-7-5-4-6-8-16)12-29-21(20)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27)
SMILES: CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)C
Molecular Formula: C23H21N3O2S2
Molecular Weight: 435.6 g/mol

N-(3,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1040632-47-0

Cat. No.: VC11953833

Molecular Formula: C23H21N3O2S2

Molecular Weight: 435.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1040632-47-0

Specification

CAS No. 1040632-47-0
Molecular Formula C23H21N3O2S2
Molecular Weight 435.6 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C23H21N3O2S2/c1-14-9-10-17(11-15(14)2)24-19(27)13-30-23-25-20-18(16-7-5-4-6-8-16)12-29-21(20)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27)
Standard InChI Key JLIOKEGVSUAXTP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)C
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)C

Introduction

Structural Characteristics and Molecular Properties

Heterocyclic Core and Substituent Effects

The compound’s backbone consists of a thieno[3,2-d]pyrimidine core, a fused bicyclic system combining thiophene and pyrimidine rings. This scaffold is modified at the 2-position by a sulfanyl group (-S-) linked to an acetamide moiety, while the 3- and 4-positions of the pyrimidine ring are substituted with methyl and oxo groups, respectively. The phenyl ring at the 7-position and the 3,4-dimethylphenyl group on the acetamide nitrogen introduce steric and electronic variations that influence reactivity and target interactions.

Key structural features include:

  • Aromatic systems: The thieno[3,2-d]pyrimidine core and phenyl groups contribute to π-π stacking interactions.

  • Hydrogen-bonding sites: The oxo group at position 4 and the acetamide’s carbonyl oxygen serve as hydrogen bond acceptors.

  • Sulfur-containing moieties: The sulfanyl group enhances solubility and facilitates nucleophilic substitution reactions.

Synthesis and Chemical Reactivity

Multi-Step Synthetic Pathways

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves sequential reactions to construct the heterocyclic core and introduce functional groups. For example:

  • Core formation: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea yields the pyrimidine ring.

  • Sulfanyl group introduction: Nucleophilic substitution reactions using mercaptoacetic acid derivatives attach the sulfanylacetamide chain.

  • Functionalization: Electrophilic aromatic substitution or alkylation modifies phenyl and methyl groups.

Optimization Parameters

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate cyclization steps.

  • Temperature: Reactions often proceed at 80–100°C to balance kinetics and thermodynamics.

Analytical Characterization

Spectroscopic and Chromatographic Methods

  • NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methyl groups on the phenyl ring resonate at δ 2.2–2.4 ppm.

  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity.

  • Mass spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 435.6 [M+H]⁺.

Research Implications and Future Directions

Targeted Derivative Synthesis

Systematic modification of the phenyl and methyl groups could optimize pharmacokinetic profiles. For example:

  • Introducing electron-withdrawing groups (e.g., -NO₂) may enhance metabolic stability.

  • Varying the sulfanyl linker length might improve membrane permeability.

Preclinical Studies

  • In vitro assays: Screening against kinase panels and microbial strains.

  • In vivo models: Evaluating bioavailability and toxicity in rodent studies.

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